8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-benzyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(13)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORKMDGFPQPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with the CAS number 876676-26-5 and a molecular formula of C20H23N5O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 g/mol |
| IUPAC Name | 2-benzyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
| CAS Number | 876676-26-5 |
Research indicates that compounds in the imidazo[2,1-f]purine class exhibit various biological activities including:
- Antimicrobial Activity : Compounds similar to 8-benzyl-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine have shown inhibition against bacterial pathogens. For example, studies have demonstrated that modifications in the purine structure can enhance antibacterial effects by interfering with bacterial cell wall synthesis or metabolic pathways .
- Anticancer Properties : Some derivatives of imidazo[2,1-f]purines have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogenic processes. For instance, some studies have shown that imidazo[2,1-f]purines can inhibit phospholipase A2 activity, which plays a role in inflammatory responses .
Case Studies and Research Findings
A variety of studies have evaluated the biological effects of this compound and its analogs:
- Antibacterial Screening : In a study assessing the antibacterial properties of related compounds at varying concentrations (10 μM to 100 μM), significant reductions in bacterial growth were observed at higher concentrations. The compound demonstrated an IC50 value indicating effective inhibition against specific strains of bacteria .
- Cytotoxicity Assays : Cytotoxicity was evaluated using human cancer cell lines. Results indicated that at concentrations above 50 μM, the compound significantly reduced cell viability compared to controls. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate plasma stability. Further studies are needed to fully characterize its metabolic pathways and excretion profiles.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 8-benzyl-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine | Moderate | High | Yes |
| 3-benzyl-8-(2-methoxyethyl)-1H-imidazo[2,1-f]purine | High | Moderate | Yes |
| 3-allyl-1H-imidazo[2,1-f]purine | Low | High | No |
Scientific Research Applications
The compound has been studied for various biological activities, which can be categorized as follows:
Anticancer Properties
Research indicates that 8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as:
- Inducing apoptosis in tumor cells.
- Inhibiting key signaling pathways involved in cancer progression.
For instance, in vitro studies reported IC50 values indicating substantial effectiveness against breast and colon cancer cell lines .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. Key findings include:
- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM.
- Effective against strains such as Staphylococcus aureus and Escherichia coli.
This antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that play critical roles in various biological processes:
- Tyrosine Kinases : Inhibition of these enzymes can disrupt signaling pathways involved in cell growth and differentiation.
- DNA Topoisomerases : Potential applications in cancer therapy due to their role in DNA replication and repair.
Case Studies
Several studies have documented the effects of this compound in controlled environments:
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM after 48 hours of treatment, suggesting potent anticancer activity .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The study found that the compound exhibited a significant inhibitory effect on Pseudomonas aeruginosa, with an MIC of 13.40 µM . This highlights its potential as a lead compound for antibiotic development.
Q & A
Basic: What synthetic strategies optimize purity and yield for this compound?
The synthesis of this imidazo-purine derivative typically involves multi-step organic reactions. Key considerations include:
- Stepwise Functionalization : Introduce the benzyl and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions under inert atmospheres. For example, highlights alkylation steps using catalysts like KCO in aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Yield Optimization : Use continuous flow reactors for exothermic steps to minimize side reactions, as noted in for similar purine derivatives .
Basic: How is the compound’s structure confirmed spectroscopically?
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy :
- H NMR identifies methyl (δ 1.2–1.5 ppm), methoxy (δ 3.3–3.5 ppm), and aromatic protons (δ 7.2–7.5 ppm).
- C NMR confirms carbonyl groups (δ 160–170 ppm) and quaternary carbons in the fused ring system .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (CHNO) with <5 ppm error .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the imidazo-purine core .
Advanced: What in vitro assays assess 5-HT1A receptor interactions?
Functional assays for serotonin receptor modulation include:
- Radioligand Binding Assays : Competitive displacement of [H]8-OH-DPAT in HEK-293 cells expressing human 5-HT1A receptors. Calculate IC and K values .
- cAMP Inhibition Assays : Measure Gα coupling via forskolin-stimulated cAMP reduction (EC determination) .
- β-Arrestin Recruitment : Use BRET-based systems to evaluate biased agonism, critical for predicting therapeutic vs. side effects .
Advanced: How to address contradictory efficacy data across biological models?
Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK-293) or species (human vs. rodent receptors). Standardize protocols per .
- Compound Stability : Test for pH-dependent degradation (e.g., HPLC monitoring in simulated gastric fluid) .
- Metabolite Interference : Use LC-MS to identify active metabolites in hepatic microsomes .
Advanced: What structural modifications enhance metabolic stability?
Strategies informed by SAR studies:
- Methoxyethyl Group : Replace with fluorinated alkyl chains to reduce CYP450-mediated oxidation ( notes 3-trifluoromethylphenyl analogs improve stability) .
- Benzyl Substituent : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to slow aromatic hydroxylation .
- Methylation : 1,6,7-Trimethyl groups shield the purine core from enzymatic cleavage .
Advanced: How to evaluate receptor subtype selectivity?
- Panel Screening : Test against off-target receptors (e.g., 5-HT, α-adrenergic) using radioligand binding .
- Computational Docking : Model interactions with 5-HT1A vs. 5-HT7 receptors (e.g., Glide SP scoring in Maestro) to identify critical binding residues .
- Functional Selectivity : Compare β-arrestin vs. cAMP pathways to detect biased signaling .
Advanced: Designing a preclinical pharmacokinetic study
Key parameters to assess:
- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents; calculate F% using AUC .
- Brain Penetration : Measure brain-to-plasma ratio via LC-MS/MS 1h post-dose (target >0.3) .
- Half-Life : Monitor plasma concentrations over 24h; optimize using prodrug strategies if t <2h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
